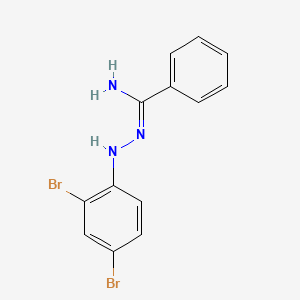
6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide, also known as 6-AF, is a synthetic compound that has received significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. In cancer cells, which have a higher rate of DNA damage, the inhibition of PARP by 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide is particularly effective.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide is its relatively simple synthesis method, which allows for large-scale production. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide. One area of interest is its potential use in combination with other cancer treatments, such as radiation therapy or other chemotherapy drugs. Additionally, further research is needed to fully understand the anti-inflammatory effects of 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide and its potential applications in treating inflammatory diseases. Finally, the development of more soluble forms of 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide could expand its use in various experimental settings.
Conclusion:
6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide is a synthetic compound with potential applications in cancer treatment and anti-inflammatory therapy. Its inhibition of PARP has been shown to induce apoptosis in cancer cells, while its anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases. While there are limitations to its use in certain experimental settings, its relatively simple synthesis method and potential for combination therapy make it an important area of study for future research.
Méthodes De Synthèse
The synthesis of 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide involves the reaction of 3-fluoro-4-methylbenzoic acid with 2-cyanopyridine in the presence of a base, followed by reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide in high purity.
Applications De Recherche Scientifique
6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide has been studied extensively for its potential applications in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for chemotherapy.
Propriétés
IUPAC Name |
6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-8-2-4-10(6-11(8)14)17-13(18)9-3-5-12(15)16-7-9/h2-7H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDFPVPNPQMYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554307.png)
![N-[4-(1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B7554308.png)

![N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7554321.png)


![1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one](/img/structure/B7554329.png)
![5-chloro-4-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554342.png)
![5-chloro-4-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554350.png)
![5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554363.png)

![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)
![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)